Furtrethonium
Overview
Description
Furtrethonium is a quaternary ammonium compound with the chemical formula C8H14NO . It is also known by other names such as furfuryltrimethylammonium and furmethide . This compound is primarily recognized for its cholinergic properties, acting as a parasympathomimetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furtrethonium can be synthesized through the reductive amination of furfural with ammonia . This process involves the conversion of furfural, a biomass-derived platform molecule, into furfurylamine, which is then further reacted to form this compound . The reaction typically employs catalysts such as ruthenium pincer complexes and is conducted under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of furfurylamine followed by its quaternization with trimethylamine. This process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
Furtrethonium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include formic acid and other organic peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of metal catalysts are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furfurylamine derivatives, furfural alcohol, and other functionalized compounds .
Scientific Research Applications
Furtrethonium has a wide range of scientific research applications, including:
Mechanism of Action
Furtrethonium exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (M1, M2, M3, and M4) . By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological responses. The compound’s activity at these receptors is characterized by its affinity (Ki values) for each receptor subtype .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: A precursor to furtrethonium, used in similar applications.
Trimethylamine: Another quaternary ammonium compound with different functional properties.
Uniqueness
This compound’s unique combination of a furan ring and a quaternary ammonium group distinguishes it from other similar compounds. This structure imparts specific cholinergic activity, making it valuable for both research and industrial applications .
Properties
IUPAC Name |
furan-2-ylmethyl(trimethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO/c1-9(2,3)7-8-5-4-6-10-8/h4-6H,7H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXEAAVEOJUCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NO+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
541-64-0 (iodide), 73664-18-3 (bromide) | |
Record name | Furtrethonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007618862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50227048 | |
Record name | Furtrethonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7618-86-2 | |
Record name | N,N,N-Trimethyl-2-furanmethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7618-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furtrethonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007618862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furtrethonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURTRETHONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ630U6XO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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